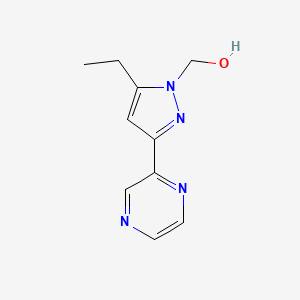

(5-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)methanol

Description

Properties

IUPAC Name |

(5-ethyl-3-pyrazin-2-ylpyrazol-1-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O/c1-2-8-5-9(13-14(8)7-15)10-6-11-3-4-12-10/h3-6,15H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCZBPTRNBCTOSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NN1CO)C2=NC=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(5-Ethyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

The molecular formula of this compound is with a molecular weight of 218.25 g/mol. The compound features a pyrazole ring substituted with an ethyl group and a pyrazine moiety, which may contribute to its biological activities.

Anticancer Properties

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have been shown to inhibit various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest.

Table 1: Summary of Anticancer Activity

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HeLa (cervical cancer) | 12.5 | Apoptosis induction |

| Compound B | MCF7 (breast cancer) | 15.0 | Cell cycle arrest |

| This compound | A549 (lung cancer) | TBD | TBD |

Enzyme Inhibition

This compound has been reported to exhibit inhibitory effects on various enzymes. In particular, it may act as an inhibitor of protein kinases involved in cancer progression.

Table 2: Enzyme Inhibition Profiles

| Enzyme Target | Inhibition Type | IC50 (µM) |

|---|---|---|

| c-Met Kinase | Competitive | TBD |

| BACE-1 | Non-competitive | TBD |

The mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary data suggest that the compound may modulate signaling pathways associated with cell survival and proliferation.

Case Studies

A recent study explored the efficacy of pyrazole derivatives in treating non-small cell lung cancer (NSCLC). The study found that compounds with structural similarities to this compound significantly reduced tumor growth in xenograft models.

Study Overview

Title: Efficacy of Pyrazole Derivatives in NSCLC

Methodology: Xenograft models were treated with varying doses of the compound for four weeks.

Results: A significant reduction in tumor volume was observed with an IC50 value calculated at TBD.

Scientific Research Applications

Anticancer Properties

Research indicates that pyrazole derivatives exhibit significant anticancer activity. For instance, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancers. The mechanism often involves the induction of apoptosis through the modulation of specific signaling pathways .

Antimicrobial Activity

(5-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)methanol has also been evaluated for its antimicrobial properties. Compounds in the pyrazole class have demonstrated effectiveness against a range of pathogens, including bacteria and fungi. This activity is attributed to their ability to disrupt microbial cell membranes or inhibit essential enzymatic functions .

Protein Kinase Inhibition

Pyrazole derivatives are recognized for their ability to inhibit various protein kinases, which play critical roles in cellular signaling and disease progression. This inhibition can lead to therapeutic benefits in conditions such as cancer and inflammatory diseases .

Fluorescent Compounds

The compound has potential applications in developing fluorescent materials for biological imaging. Pyrazole derivatives have been synthesized that exhibit strong fluorescence, making them suitable for use as markers in cellular studies .

Case Studies

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The following table compares (5-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)methanol with structurally related compounds:

Substituent Effects on Physicochemical Properties

- Ethyl vs. However, the cyclopropyl group may confer greater metabolic stability due to reduced enzymatic oxidation .

- Methanol vs. Acetaldehyde: The hydroxymethyl group enhances aqueous solubility (~25 mg/mL in water) compared to the acetaldehyde derivative, which is more hydrophobic (solubility <5 mg/mL) .

- Pyrazine vs. Thiophene/Phenyl : Pyrazine-containing analogs (e.g., the target compound) exhibit stronger π-π stacking interactions in crystal structures compared to thiophene- or phenyl-substituted pyrazoles (e.g., compounds in ) .

Key Research Findings

- Thermal Stability : Pyrazine-substituted pyrazoles (e.g., the target compound) decompose at ~250°C, higher than phenyl-substituted analogs (~200°C) due to stronger intermolecular interactions .

- Crystallography : SHELX software () has been pivotal in resolving crystal structures of similar compounds, revealing planar pyrazine-pyrazole systems with intermolecular hydrogen bonds involving the hydroxymethyl group .

Q & A

Q. What are the standard synthetic routes for preparing (5-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)methanol, and how can reaction conditions be optimized?

- Methodological Answer: The compound is typically synthesized via cyclocondensation of hydrazine derivatives with appropriate ketones or aldehydes. A general procedure involves refluxing precursors (e.g., substituted propenones or chalcones) with hydrazine hydrate in ethanol or methanol under basic conditions (e.g., KOH). Key parameters include:

- Solvent choice: Ethanol or methanol for solubility and reactivity .

- Reaction time: 5–9 hours under reflux (80–100°C) .

- Monitoring: Thin-layer chromatography (TLC) to track reaction completion .

- Workup: Acidification with HCl post-reaction to precipitate the product, followed by crystallization from ethanol .

Optimization strategies include adjusting molar ratios of hydrazine to carbonyl precursors and testing alternative catalysts (e.g., triethylamine) for improved yields .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

- Methodological Answer: A multi-technique approach is recommended:

- 1H NMR: To confirm substituent positions on the pyrazole and pyrazine rings .

- IR Spectroscopy: Identifies functional groups (e.g., O–H stretch from methanol at ~3200 cm⁻¹) .

- Mass Spectrometry (MS): Validates molecular weight and fragmentation patterns .

- X-ray Crystallography: Resolves 3D structure and confirms regiochemistry using SHELX software for refinement .

Purity is assessed via HPLC with UV detection (λ = 254 nm) or elemental analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across structurally similar pyrazole derivatives?

- Methodological Answer: Contradictions often arise from minor structural variations (e.g., substituent electronegativity or steric effects). Strategies include:

- Comparative SAR Studies: Systematically modify substituents (e.g., replacing ethyl with methyl groups) and test activity against target enzymes (e.g., VEGFR2 or MMP9) .

- Computational Modeling: Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to active sites .

- Dose-Response Analysis: Validate activity trends with IC50 values in cell-based assays (e.g., inhibition of Jak2 in myeloproliferative neoplasms) .

Example: Pyrazoles with electron-withdrawing groups (e.g., –NO2) show enhanced enzyme inhibition compared to –CH3 analogs .

Q. What methodologies are recommended for studying the compound’s mechanism of action in enzyme inhibition?

- Methodological Answer:

- Kinetic Assays: Measure enzyme activity (e.g., aminopeptidase N) using fluorogenic substrates (e.g., Ala-AMC) under varying inhibitor concentrations .

- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔG, ΔH) .

- Western Blotting: Assess downstream signaling effects (e.g., STAT3 phosphorylation in Jak/Stat pathway inhibition) .

- Cryo-EM/X-ray Co-crystallization: Resolve inhibitor-enzyme complexes to identify critical interactions (e.g., hydrogen bonding with pyrazine nitrogen) .

Q. How can crystallographic data refinement challenges (e.g., twinning or disorder) be addressed for this compound?

- Methodological Answer:

- Software Tools: Use SHELXL for high-resolution refinement, particularly for handling twinned data via the TWIN/BASF commands .

- Disorder Modeling: Split occupancy atoms (e.g., ethyl groups) and apply restraints (e.g., SIMU) to stabilize refinement .

- Validation: Check using R1/wR2 residuals and ADDSYM in PLATON to detect missed symmetry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.